Methyl 6-methoxy-5-methylpicolinate
Overview
Description
Methyl 6-methoxy-5-methylpicolinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-5-methylpicolinate typically involves the esterification of 6-methoxy-5-methylpicolinic acid. One common method includes the reaction of 6-methoxy-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-methoxy-5-methylpicolinic acid+methanolH2SO4Methyl 6-methoxy-5-methylpicolinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise catalyst dosing, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-methoxy-5-methylpicolinic acid.
Reduction: Formation of 6-methoxy-5-methylpicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxypicolinate: Lacks the methyl group at the 5th position.
Methyl 5-methylpicolinate: Lacks the methoxy group at the 6th position.
Methyl picolinate: Lacks both the methoxy and methyl groups.
Uniqueness
Methyl 6-methoxy-5-methylpicolinate is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its solubility and stability compared to its analogs.
Properties
IUPAC Name |
methyl 6-methoxy-5-methylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)10-8(6)12-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMJQBBJVKYJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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